

commercial suppliers and availability of Ezetimibe-d4

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Compound of Interest		
Compound Name:	Ezetimibe-d4	
Cat. No.:	B126205	Get Quote

Ezetimibe-d4: A Technical Guide for Researchers

This guide provides an in-depth overview of the commercial availability, technical specifications, and applications of **Ezetimibe-d4**, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe. Designed for researchers, scientists, and professionals in drug development, this document outlines its role as an internal standard in bioanalytical methods and details the underlying mechanism of action of its parent compound.

Commercial Availability and Specifications

Ezetimibe-d4 is available from a range of commercial suppliers, primarily as a reference standard for research and development purposes. The table below summarizes key quantitative data from various suppliers to facilitate comparison.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Isoto pic Enrichment
Cayman Chemical	Ezetimibe-d4	1093659-89- 2	C24H17D4F2N O3	413.5	≥99% deuterated forms (d1-d4)
Toronto Research Chemicals (TRC)	Ezetimibe-d4 [N-(4- fluorophenyl- d4)]	1093659-90- 5	C24H17D4F2N О3	413.46	Not specified
United States Biological	Ezetimibe-d4	1093659-90- 5	C24H17D4F2N O3	413.45	~90%
CDN Isotopes	Ezetimibe-d4 [N-(4- fluorophenyl- d4)]	1093659-90- 5	C24H17D4F2N O3	413.46	98 atom % D
Pharmaffiliate s	Ezetimibe-d4	1093659-89- 2	C24H17D4F2N O3	413.45	Not specified
Simson Pharma	Ezetimibe D4	1093659-90- 5	C24H17D4F2N O3	413.45	Accompanied by Certificate of Analysis
Acanthus Research	Ezetimibe-D4	1093659-89- 2	C24H17D4F2N O3	Not specified	Not specified
Biosynth	Ezetimibe-d4	1093659-89- 2	Not specified	Not specified	Not specified
LGC Standards	Ezetimibe-d4	1093659-89- 2	C24H17D4F2N O3	Not specified	Not specified
MedChemEx press	Ezetimibe-d4-	1093659-90- 5	C24H17D4F2N O3	413.46	Not specified



Application in Bioanalytical Methods: Experimental Protocol

Ezetimibe-d4 is widely employed as an internal standard (IS) in the quantification of Ezetimibe in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to accurate and precise quantification.[1]

Below is a representative experimental protocol synthesized from various validated methods for the analysis of Ezetimibe in human plasma.[2][3][4]

Preparation of Stock and Working Solutions

- Ezetimibe and Ezetimibe-d4 Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Ezetimibe and Ezetimibe-d4 in 10 mL of methanol, respectively, to obtain stock solutions of 1 mg/mL. Store these solutions at -20°C.
- Working Solutions: Prepare working solutions of Ezetimibe for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50% methanol solution. Prepare a working solution of Ezetimibe-d4 (e.g., 45 ng/mL) by diluting its stock solution with 50% methanol.[4]

Sample Preparation (Liquid-Liquid Extraction)

- To 200 μL of human plasma in a polypropylene tube, add 20 μL of the **Ezetimibe-d4** internal standard working solution.
- Vortex the mixture for 30 seconds.
- Add 3 mL of methyl tert-butyl ether as the extraction solvent.[4]
- Vortex the mixture for 10 minutes.
- Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]



- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50°C.[4]
- Reconstitute the dried residue with 200 μL of the mobile phase and vortex for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

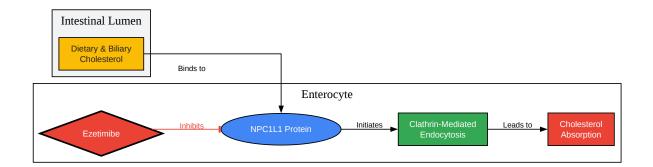
LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: Gemini C18 (50 x 2.0 mm, 5 μm) or equivalent.[4]
 - Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).[4]
 - Flow Rate: 0.20 mL/min.[4]
 - Injection Volume: 10 μL.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[4]
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Ezetimibe: m/z 408.0 → 270.8.[4]
 - **Ezetimibe-d4** (IS): m/z 412.1 → 270.8.[4]
 - Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

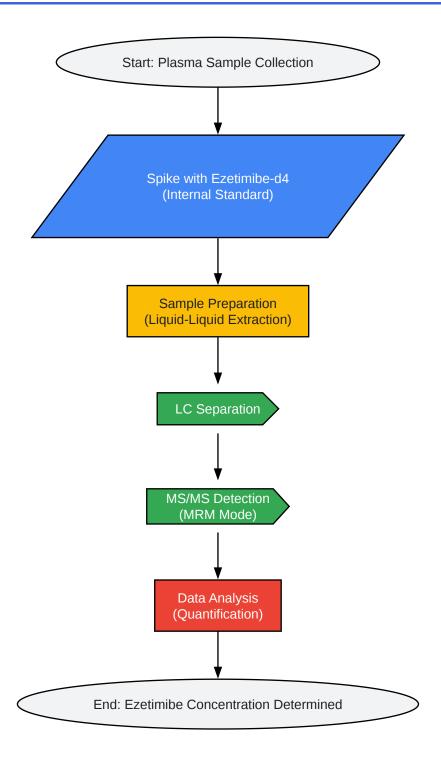
Visualizing the Core Mechanisms and Workflows

To further elucidate the context in which **Ezetimibe-d4** is utilized, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Ezetimibe and a typical experimental workflow.









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